N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine
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Overview
Description
Spiro[9H-fluorene-9,9 inverted exclamation marka-[9H]xanthene]-2,7-diamine is a complex organic compound characterized by its unique spiro structure, which consists of two fused ring systems sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[9H-fluorene-9,9 inverted exclamation marka-[9H]xanthene]-2,7-diamine typically involves multiple steps, starting from commercially available precursors. One common method involves the Buchwald-Hartwig C-N cross-coupling reaction, which is used to form the spiro structure. The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0), and bases like sodium tert-butoxide in a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Solvents like toluene, ethyl acetate, and tetrahydrofuran are commonly used in the process .
Chemical Reactions Analysis
Types of Reactions
Spiro[9H-fluorene-9,9 inverted exclamation marka-[9H]xanthene]-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, often using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives
Scientific Research Applications
Chemistry
In chemistry, Spiro[9H-fluorene-9,9 inverted exclamation marka-[9H]xanthene]-2,7-diamine is used as a building block for the synthesis of more complex molecules. Its unique spiro structure imparts rigidity and stability to the resulting compounds, making it valuable in the design of new materials .
Biology and Medicine
It can be used in imaging techniques to study cellular processes and molecular interactions .
Industry
In the industrial sector, Spiro[9H-fluorene-9,9 inverted exclamation marka-[9H]xanthene]-2,7-diamine is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of Spiro[9H-fluorene-9,9 inverted exclamation marka-[9H]xanthene]-2,7-diamine involves its interaction with specific molecular targets. In electronic applications, the compound functions as a hole-transport material, facilitating the movement of positive charges through the device. This is achieved through the formation of a stable charge-transfer complex with the adjacent layers in the device .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Similar in structure but lacks the diamine groups.
Spiro[fluorene-9,9’-acridine]: Contains an acridine moiety instead of xanthene.
Spiro[fluorene-9,9’-phenothiazine]: Contains a phenothiazine moiety instead of xanthene
Uniqueness
Spiro[9H-fluorene-9,9 inverted exclamation marka-[9H]xanthene]-2,7-diamine is unique due to the presence of diamine groups, which enhance its reactivity and potential for functionalization. This makes it more versatile compared to other similar spiro compounds .
Properties
Molecular Formula |
C53H42N2O5 |
---|---|
Molecular Weight |
786.9 g/mol |
IUPAC Name |
2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine |
InChI |
InChI=1S/C53H42N2O5/c1-56-41-23-13-35(14-24-41)54(36-15-25-42(57-2)26-16-36)39-21-31-45-46-32-22-40(55(37-17-27-43(58-3)28-18-37)38-19-29-44(59-4)30-20-38)34-50(46)53(49(45)33-39)47-9-5-7-11-51(47)60-52-12-8-6-10-48(52)53/h5-34H,1-4H3 |
InChI Key |
PDGJIZDXBRVKBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7OC8=CC=CC=C68)C=C(C=C5)N(C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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